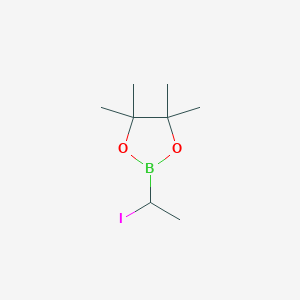
Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate, also known as 5-ABDFM, is an organobromine compound that has recently been studied for its potential applications in laboratory experiments, scientific research, and as a therapeutic agent. 5-ABDFM is a synthetic compound that can be synthesized using a variety of methods, including the reaction of 5-amino-6-bromo-3-(difluoromethyl)picolinate with ethyl bromide. 5-ABDFM is an interesting compound due to its unique properties, which make it an attractive option for a variety of applications.
Scientific Research Applications
Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate has been studied for its potential applications in scientific research. It has been used as a probe to study the structure of proteins, as well as to study the interactions between proteins and other molecules. Additionally, Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate has been used to study the structure and function of enzymes, as well as the structure and function of other biological molecules. Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate has also been used to study the effects of drugs on cells and tissues, as well as to study the effects of environmental toxins on cells and tissues.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate is not yet fully understood. However, it is believed that Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate binds to proteins and other molecules in a manner that is similar to other bromine compounds. Specifically, Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate is thought to bind to proteins and other molecules through electrostatic interactions, hydrogen bonds, and hydrophobic interactions. Additionally, Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate is thought to interact with the active sites of enzymes in a manner that is similar to other bromine compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate are not yet fully understood. However, it is believed that Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate binds to proteins and other molecules in a manner that is similar to other bromine compounds. Specifically, Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate is thought to bind to proteins and other molecules through electrostatic interactions, hydrogen bonds, and hydrophobic interactions. Additionally, Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate is thought to interact with the active sites of enzymes in a manner that is similar to other bromine compounds.
Advantages and Limitations for Lab Experiments
There are several advantages and limitations to using Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate in laboratory experiments. One advantage of using Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate is that it is relatively stable and can be stored for extended periods of time. Additionally, Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate is relatively non-toxic and has low environmental impact, making it an attractive option for laboratory experiments. A limitation of Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate is that it is relatively expensive and difficult to obtain in large quantities. Additionally, Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate is not as widely studied as other compounds, making it more difficult to predict its effects in laboratory experiments.
Future Directions
There are several potential future directions for the use of Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to study the potential applications of Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate in drug development and therapeutic agents. Additionally, further research could be conducted to study the potential of Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate as a tool to study the structure and function of proteins, enzymes, and other biological molecules. Finally, further research could be conducted to identify potential new methods of synthesis for Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate, as well as to identify potential new uses for the compound.
Synthesis Methods
Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate can be synthesized through a variety of methods, including the reaction of 5-amino-6-bromo-3-(difluoromethyl)picolinate with ethyl bromide. This reaction produces ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate in a single step. The reaction is typically conducted in a solvent such as dichloromethane or chloroform and is catalyzed by a base such as sodium hydroxide. The reaction is typically conducted at room temperature, although higher temperatures may be used to increase the reaction rate.
properties
IUPAC Name |
ethyl 5-amino-6-bromo-3-(difluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2O2/c1-2-16-9(15)6-4(8(11)12)3-5(13)7(10)14-6/h3,8H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMOYQPJRRABMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1C(F)F)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-6-bromo-3-(difluoromethyl)picolinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

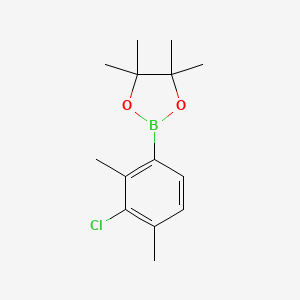








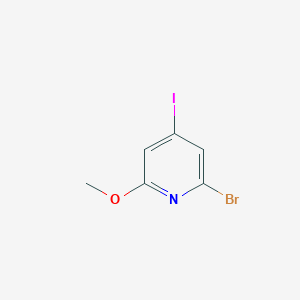
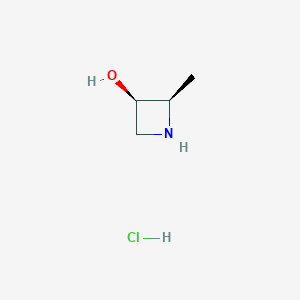
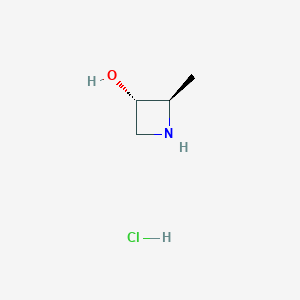
![Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylate](/img/structure/B6301587.png)
